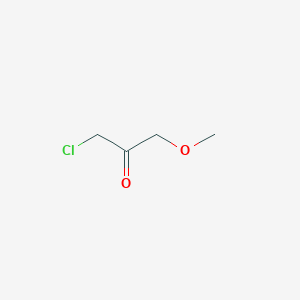![molecular formula C8H11Cl2N3O B2585141 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride CAS No. 2460756-95-8](/img/structure/B2585141.png)
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(chloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones reacted with acetylenedicarboxylate ester, methyl propiolate, or acetylacetylene, forming mixtures of various compounds . Analogous products were also obtained in the reaction of the 2-(methoxymethyl) derivative with methyl propiolate .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride” can be represented by the InChI code1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6 (5)11-7;/h3,9H,1-2,4H2;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.07 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has developed methods for synthesizing pyrimidine derivatives, including compounds structurally similar to 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, focusing on their potential as intermediates for further chemical transformations. For instance, a study detailed the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, highlighting its utility as a new intermediate compound of pyrimidine, with a high purity yield under optimal conditions (Liu Guo-ji, 2009).
Antiviral and Antimicrobial Applications
- Pyrimidine derivatives have shown significant potential in antiviral and antimicrobial applications. Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed notable antiretroviral activity, with certain derivatives exhibiting strong inhibitory effects against human immunodeficiency virus and other retroviruses in cell culture (D. Hocková et al., 2003). Additionally, the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives have demonstrated antibacterial properties, offering a connection between the chemical structure and biological activity (J. Cieplik et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from pyrimidine structures have been synthesized for their anti-inflammatory and analgesic properties. A study reported the synthesis of various heterocyclic compounds based on pyrimidine analogs, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
- Pyrimidine derivatives have been explored as corrosion inhibitors, with studies on 7-methoxypyrido[2,3-d]pyrimidin-4-amine and its analogs showing significant inhibitive action against the corrosion of mild steel in acidic environments. This research highlights the potential of pyrimidine compounds in industrial applications (M. Yadav et al., 2015).
Anticancer Potential
- Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing selective activities against breast and renal cancer cell lines. This research indicates the promising therapeutic potential of pyrimidine derivatives in oncology (Linyi Wei & S. Malhotra, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7;/h10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQJJRZKIHXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1CNCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2585063.png)
![1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2585065.png)


![4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2585070.png)
![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)


![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)
![2-[2-(3-Methoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2585081.png)